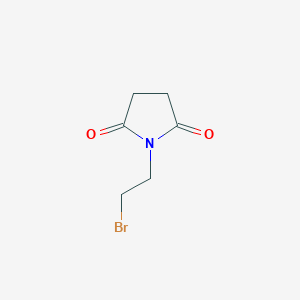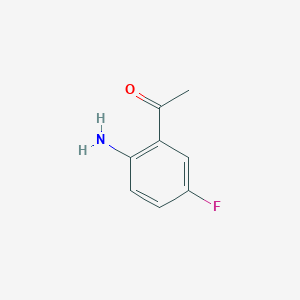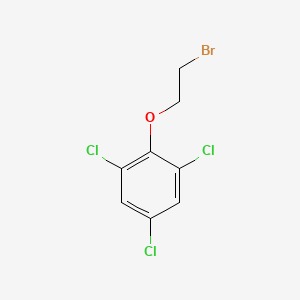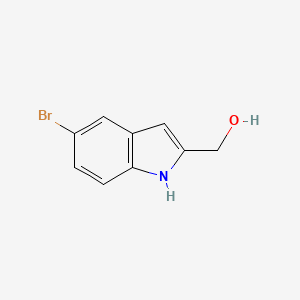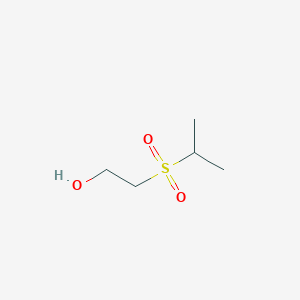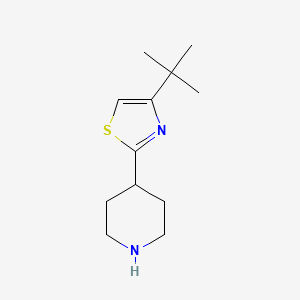
4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine
Übersicht
Beschreibung
4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine is a useful research compound. Its molecular formula is C12H20N2S and its molecular weight is 224.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine has been utilized in the asymmetric synthesis of compounds. An example is the synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for nociceptin antagonists. This synthesis involves key steps like diastereoselective reduction and efficient isomerization under basic conditions (Jona et al., 2009).
Crystal Structure Formation
The compound has been studied for its ability to form specific structures, such as in the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent (Richter et al., 2009).
Synthesis of Biologically Active Compounds
It is a key intermediate in the synthesis of biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is important in the synthesis of crizotinib (Kong et al., 2016).
Antitumor and Antimicrobial Activity
Several derivatives of this compound have shown significant biological activities. For example, some derivatives have demonstrated anti-arrhythmic activity and antitumor potential (Abdel‐Aziz et al., 2009). Additionally, thiazolyl chalcones derived from piperidine have been noted for their antimicrobial properties (Venkatesan & Maruthavanan, 2012).
Small Molecule Anticancer Drugs
The compound serves as an important intermediate in the synthesis of small molecule anticancer drugs. Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate derived from it, is used in creating anticancer drugs targeting the PI3K/AKT/mTOR pathway (Zhang et al., 2018).
Synthesis of Novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides
This compound has also been used in the synthesis of novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides, which have shown potent antiproliferative activity against various cancer cell lines (Wu et al., 2017).
Eigenschaften
IUPAC Name |
4-tert-butyl-2-piperidin-4-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-12(2,3)10-8-15-11(14-10)9-4-6-13-7-5-9/h8-9,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYOZZMLTAZELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


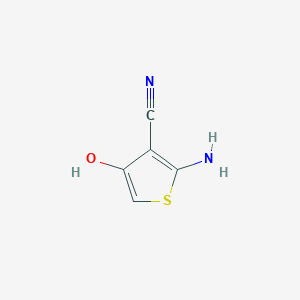


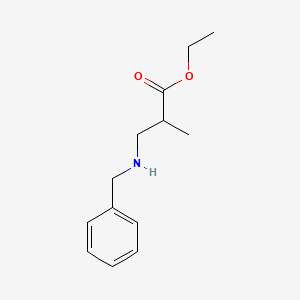
![3-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1282865.png)
